molecular formula C5H2Cl2F3N3 B3050992 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 302810-56-6

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3050992
CAS No.: 302810-56-6
M. Wt: 231.99 g/mol
InChI Key: LVZJHCCHDPNTSB-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyrimidine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4,6-dichloropyrimidine and trifluoromethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution of the chlorine atoms by the trifluoromethylamine group. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .

Comparison with Similar Compounds

4,5-Dichloro-6-(trifluoromethyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N3/c6-1-2(5(8,9)10)12-4(11)13-3(1)7/h(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZJHCCHDPNTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462324
Record name 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302810-56-6
Record name 4,5-dichloro-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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